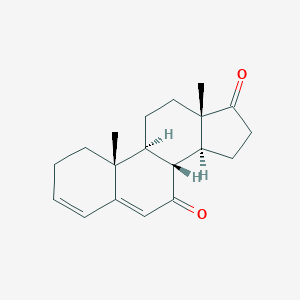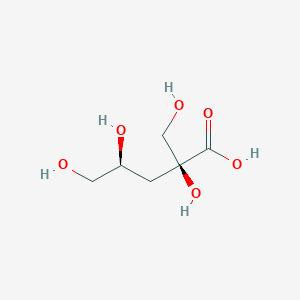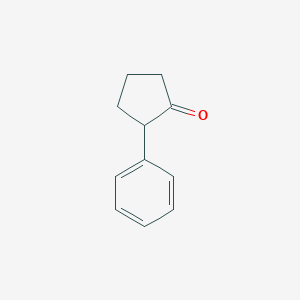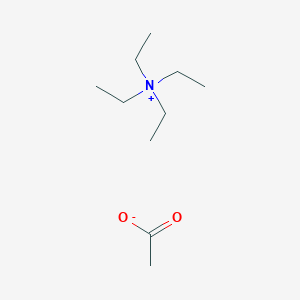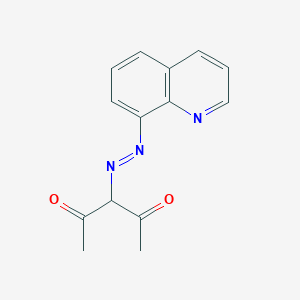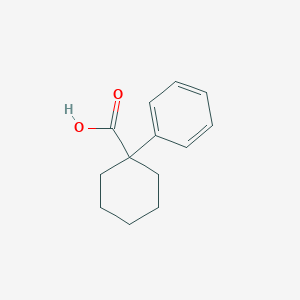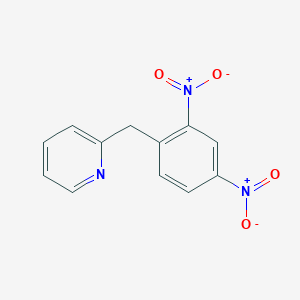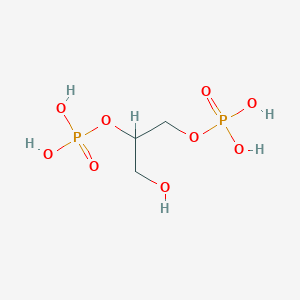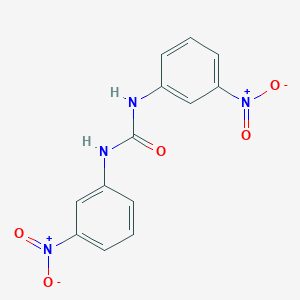
1,3-Bis(3-nitrophenyl)harnstoff
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-Bis(3-nitrophenyl)urea and its derivatives involves several chemical processes and methodologies. A notable method for the preparation of bis-ureas, including 1,3-Bis(3-nitrophenyl)urea, is derived from bis(o-nitrophenyl) carbonate through sequential amine addition. This approach enables directional urea synthesis by initially reacting bis(o-nitrophenyl) carbonate with benzylamine to form a carbamate, followed by a reaction with various diamines to yield bis-ureas (Turoczi et al., 2008).
Molecular Structure Analysis
The molecular structure of 1,3-Bis(3-nitrophenyl)urea has been extensively studied, revealing insights into its polymorphism and the implications on its physical and chemical properties. For instance, 1,3-Bis(m-nitrophenyl)urea exhibits two polymorphic forms (α and β) with distinct colors and second-order non-linear optical properties due to differences in molecular conformation and hydrogen-bonding interactions. The β-form crystallizes in a non-centrosymmetric space group, contrasting with the α-form's centrosymmetric space group, affecting their optical activity (Huang et al., 1995).
Chemical Reactions and Properties
1,3-Bis(3-nitrophenyl)urea interacts with various chemicals and ions through mechanisms such as hydrogen bonding. It forms complexes with oxoanions in solution, demonstrating the nature of urea-fluoride interactions through incipient and definitive proton transfer, which significantly influences its stability and reactivity (Boiocchi et al., 2004).
Physical Properties Analysis
The physical properties of 1,3-Bis(3-nitrophenyl)urea, such as its polymorphism, significantly impact its application potential. Polymorphic characterization reveals the structural differences between its forms, influencing color changes and non-linear optical properties crucial for materials science applications. These transformations can be tracked through methods like second-harmonic generation measurement, infrared spectroscopy, and X-ray powder diffraction (Huang et al., 1995).
Chemical Properties Analysis
The chemical properties of 1,3-Bis(3-nitrophenyl)urea, including its reactivity with anions and the resulting hydrogen bonding interactions, are pivotal for understanding its functionality as an anion receptor. Investigations into its complexes with halide ions and oxygen-containing anions provide insight into binding energies and the thermodynamics of these interactions, highlighting its potential as a selective receptor in chemical sensing applications (Wanno et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung hat eine signifikante antibakterielle Aktivität gezeigt. In einer Studie wurde festgestellt, dass Metallkomplexe der Verbindung viel höhere antibakterielle Aktivitäten und bessere inhibitorische Wirkungen aufwiesen als der Ligand und Standardmedikamente . Die Verbindung mit Zn-Metall zeigte eine stärkere antibakterielle Aktivität gegen alle vier getesteten Bakterien und war effektiver gegen Serratia marcescens .
Synthese von Metallkomplexen
Die Verbindung wird zur Synthese von zweikernigen Metall(II)-Komplexen verwendet. Diese Komplexe wurden synthetisiert und durch Fourier-Transform-Infrarotspektroskopie (FT-IR), Ultraviolett-sichtbares (UV-Vis)-Licht, Kernmagnetresonanz (1H-NMR), Massenspektroskopie und Messungen der molaren Leitfähigkeit charakterisiert .
Kristallographie
Kristalle der Verbindung wurden durch langsame Verdunstung aus einer methanolischen Lösung gezüchtet. Die Röntgenbeugungsmessung wurde an einem STOE IPDS- 2/2T-Diffraktometer mit monochromatischer Mo Kα (λ = 0,71073 Å)-Bestrahlung durchgeführt .
Antifungal Aktivität
Harnstoff- und Thioharnstoffderivate der Verbindung wurden auf ihre antifungale Aktivität gegen Fusarium oxysporum, Colletotrichum gloeosporioides und Cercospora zeae-maydis untersucht .
Quantenchemische Berechnungen
Quantenchemische Berechnungen der Energien der Grenzorbitale (EHOMO und ELUMO) und ihrer zugehörigen globalen Parameter wurden auf DFT-Theorieebenen durchgeführt, wobei die vollständige Relaxation in der Potentialenergiefläche mit dem 6-31G-Basissatz (DFT/B3LYP/6-31G) verwendet wurde .
Synthese von Bis-Harnstoffen
Die Verbindung wird zur Synthese von Bis-Harnstoffen aus Bis(o-nitrophenyl)carbonat verwendet .
Safety and Hazards
Eigenschaften
IUPAC Name |
1,3-bis(3-nitrophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O5/c18-13(14-9-3-1-5-11(7-9)16(19)20)15-10-4-2-6-12(8-10)17(21)22/h1-8H,(H2,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGCNSZBVIPYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285404 | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1234-21-5 | |
| Record name | NSC41677 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Bis(3-nitrophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



